molecular formula C17H17ClN6O3 B563008 Zopiclone D8 CAS No. 1215518-83-4

Zopiclone D8

Cat. No. B563008
M. Wt: 396.861
InChI Key: GBBSUAFBMRNDJC-COMRDEPKSA-N
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Description

Molecular Structure Analysis

Zopiclone D8 has a complex molecular structure. The IUPAC name for Zopiclone D8 is [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Zopiclone D8 has several computed properties. It has a molecular weight of 396.9 g/mol, an XLogP3-AA of 0.5, and a topological polar surface area of 91.8 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

  • Interaction with γ-Aminobutyric Acid Type A Receptors : Zopiclone is known to interact with neuronal γ-aminobutyric acid type A receptors. It has a distinct binding site within the receptor oligomer, different from classical benzodiazepines. Histidine 101 of the α1-subunit plays a similar role in ligand recognition for zopiclone, diazepam, and flunitrazepam (Davies et al., 2000).

  • Identification of Urinary Metabolites : Ultra-high-pressure liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) and UHPLC coupled with high-resolution mass spectrometry (HRMS) are used for the determination of Z-compounds and their metabolites in urine. This is crucial in cases like drug-facilitated sexual assault (DFSA) (Strano Rossi et al., 2014).

  • Cytochrome P-450 Enzymes in Zopiclone Metabolism : Cytochrome P-450 3A4 and 2C8 are significantly involved in zopiclone metabolism. Understanding these enzymatic pathways is vital for predicting drug interactions and individual variations in drug metabolism (Becquemont et al., 1999).

  • Clinical Efficacy and Tolerability : Zopiclone has been found effective in treating insomnia by reducing sleep latency, nocturnal awakenings, and increasing total sleep time. It is generally well-tolerated with a low rate of adverse events, and its use does not seem to cause significant harm to overall well-being and daily living abilities (Louzada et al., 2021).

  • Dependence Potential : There have been cases of zopiclone dependence, particularly in patients with a history of substance abuse or other psychiatric conditions. While it is considered to have a lower dependence liability than benzodiazepines, caution is advised in its prescription (Hajak et al., 2003).

  • Enantioselective Analysis After Fungal Biotransformation : Enantioselective methods based on capillary electrophoresis (CE) and dispersive liquid-liquid microextraction (DLLME) have been developed for the analysis of zopiclone and its active metabolite, demonstrating the potential of fungi in metabolizing zopiclone to its active metabolite (Albuquerque et al., 2015).

Safety And Hazards

Zopiclone, the non-deuterated form of Zopiclone D8, may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence. The risk of dependence increases with dose and duration of treatment and is greater when this medication is used for more than 4 weeks, and in patients with a history of mental disorders and/or alcohol, illicit substance or drug abuse . Drowsiness, difficulties breathing, coma and death may occur if zopiclone is taken together with opioids .

properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zopiclone D8

CAS RN

1215518-83-4
Record name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
14
Citations
E Eliassen, L Kristoffersen - Journal of chromatography B, 2014 - Elsevier
… An IS work solution with concentrations 1.4 μmol/L and 1.9 μmol/L of zopiclone-d8 and zolpidem-d6, respectively, was prepared in water and stored at 4 C until empty, typically two to …
Number of citations: 35 www.sciencedirect.com
SL Hansen, SS Johansen, MKK Nielsen… - Forensic science …, 2020 - Elsevier
… Zopiclone N-oxide, N-desmethylzopiclone, and a deuterated internal standard zopiclone-D8 were obtained from Toronto Research Chemicals (Toronto, Canada). The purity of the …
Number of citations: 6 www.sciencedirect.com
IH Jakobsen - 2009 - munin.uit.no
… development it was discovered that zopiclone, zopiclone-d8, N-desmethyl zopiclone and … To confirm this, zopiclone, zopiclone- d8 and N- desmethyl zopiclone were added to three …
Number of citations: 0 munin.uit.no
M Meng, L Rohde, V Čápka, SJ Carter… - Journal of pharmaceutical …, 2010 - Elsevier
… zopiclone-D8 as internal standard for following two reasons: (1) the recemic zopiclone-D8 is … In contrast, using recemic zopiclone-D8 as internal standard, the chiral separation in each …
Number of citations: 32 www.sciencedirect.com
KW Simonsen, S Hermansson… - Journal of Analytical …, 2010 - academic.oup.com
… 7-Aminonitrazepam-d5 and zopiclone-d8 were both obtained from Toronto Research Chemicals (Toronto, ON, Canada). All the reference standards were of ≥ 98% purity. Ethyl acetate …
Number of citations: 58 academic.oup.com
SC Hopkins, J Brian Nofsinger, MS Allen… - … & Drug Disposition, 2009 - Wiley Online Library
… was m/z 258.1, L-838417’s precursor ion was m/z 400.3 and its product ion was m/z 305.0, zopiclone’s precursor ion was m/z 389.3 and its product ion was m/z 245.2, and zopiclone-d8 …
Number of citations: 8 onlinelibrary.wiley.com
X Wang, SS Johansen, MKK Nielsen… - Journal of forensic …, 2019 - Wiley Online Library
… for both metoclopramide and sumatriptan, oxazepam-d5 for oxazepam, paracetamol-d4 for paracetamol, amitriptyline-d6 for sertraline, tramadol-C13-d3 for tramadol, and zopiclone-d8 …
Number of citations: 22 onlinelibrary.wiley.com
L Vårdal, G Wong, ÅML Øiestad… - Analytical and …, 2018 - Springer
Benzodiazepines (BZD) and Z-hypnotics are frequently analyzed in forensic laboratories, and in 2012, the designer benzodiazepines (DBZD) emerged on the illegal drug scene. DBZD …
Number of citations: 37 link.springer.com
LD Bruun, K Kjeldstadli, V Temte… - Journal of Analytical …, 2019 - academic.oup.com
… A total of 100 μL urine samples were prepared by adding 25 μL 1% acetic acid to lower the pH, 25 μL of an internal standard mix (zopiclone-d8 and 13 C 6- oxazepam among others), …
Number of citations: 4 academic.oup.com
X Wang, SS Johansen, MKK Nielsen… - Drug testing and …, 2017 - Wiley Online Library
A multi‐target method that can detect a broad range of drugs in human hair, such as hypnotics, anxiolytics, analgesics, benzodiazepines, antihistamines, antidepressants, antipsychotics…

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